molecular formula C6H4BrIO2S B2377416 Methyl 3-bromo-5-iodothiophene-2-carboxylate CAS No. 1355039-67-6

Methyl 3-bromo-5-iodothiophene-2-carboxylate

Cat. No. B2377416
M. Wt: 346.96
InChI Key: MFCJWEBFVJZNRT-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-iodothiophene-2-carboxylate” is a heterocyclic compound . It has a molecular weight of 346.97 and its IUPAC name is methyl 3-bromo-5-iodothiophene-2-carboxylate . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “Methyl 3-bromo-5-iodothiophene-2-carboxylate” is 1S/C6H4BrIO2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-iodothiophene-2-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 346.97 .

Scientific Research Applications

Photochemical Synthesis

Methyl 3-bromo-5-iodothiophene-2-carboxylate is used in photochemical synthesis. For example, its derivative, methyl 5-iodothiophene-2-carboxylate, has been utilized in the photochemical arylation process. This process involves irradiation in the presence of various aromatic substrates, leading to the formation of aryl and heteroaryl derivatives (D’Auria et al., 1989).

Synthesis of Heteroaromatic Compounds

It is also instrumental in the synthesis of heteroaromatic compounds. For example, derivatives like methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate are used in palladium-catalyzed direct arylation of heteroaromatics, enabling the formation of biheteroaryls in high yields (Fu et al., 2012).

Polymer Synthesis

In the field of polymer chemistry, derivatives of methyl 3-bromo-5-iodothiophene-2-carboxylate are used for synthesizing polymers with controlled properties. For instance, the polymerization of 2-bromo-3-hexyl-5-iodothiophene has been explored for producing poly(3-hexylthiophene) with very low polydispersity (Miyakoshi et al., 2004).

Electrochemical Studies

This compound is also involved in electrochemical studies. For example, the electrochemical behavior of its derivatives has been investigated to understand reduction processes and the formation of various reaction products (Rejňák et al., 2004).

Synthesis of Diverse Heterocyclic Compounds

It plays a role in the synthesis of diverse heterocyclic compounds. For instance, the reaction of 2-(bromomethyl)benzonitrile with methyl 3-aminothiophene-2-carboxylate leads to the formation of thienopyrimidoisoindolones, demonstrating its versatility in creating complex chemical structures (Kysil et al., 2008).

properties

IUPAC Name

methyl 3-bromo-5-iodothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCJWEBFVJZNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-iodothiophene-2-carboxylate

Citations

For This Compound
1
Citations
JJ Court, C Poisson, A Ardzinski… - Journal of Medicinal …, 2016 - ACS Publications
The hepatitis C viral proteins NS3/4A protease, NS5B polymerase, and NS5A are clinically validated targets for direct-acting antiviral therapies. The NS5B polymerase may be inhibited …
Number of citations: 10 pubs.acs.org

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